molecular formula C12H15ClO2 B8351386 3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester

3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester

Cat. No.: B8351386
M. Wt: 226.70 g/mol
InChI Key: AHVYQBJXHAMUIA-UHFFFAOYSA-N
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Description

3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester is an organic compound with a complex structure that includes a chloromethyl group, a methyl group, and a propionic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester typically involves multiple steps. One common method starts with the chloromethylation of 2-methylphenyl compounds. The reaction involves the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The resulting 4-chloromethyl-2-methylphenyl intermediate is then subjected to esterification with propionic acid and methanol in the presence of an acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 3-(4-azidomethyl-2-methylphenyl)-propionic acid methyl ester.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromomethyl-2-methylphenyl)-propionic acid methyl ester
  • 3-(4-Methoxymethyl-2-methylphenyl)-propionic acid methyl ester
  • 3-(4-Fluoromethyl-2-methylphenyl)-propionic acid methyl ester

Uniqueness

3-(4-Chloromethyl-2-methylphenyl)-propionic acid methyl ester is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential biological activity. Compared to its bromomethyl, methoxymethyl, and fluoromethyl analogs, the chloromethyl derivative may exhibit different reactivity patterns and biological interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

methyl 3-[4-(chloromethyl)-2-methylphenyl]propanoate

InChI

InChI=1S/C12H15ClO2/c1-9-7-10(8-13)3-4-11(9)5-6-12(14)15-2/h3-4,7H,5-6,8H2,1-2H3

InChI Key

AHVYQBJXHAMUIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCl)CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 3-(4-Hydroxymethyl-2-methyl-phenyl)-propionic acid methyl ester (1.02 g, 4.90 mmol) in anhydrous CH2Cl2 (15 mL) is added triethylamine (0.75 mL, 5.38 mmol) followed by thionyl chloride (0.40 mL, 5.48 mmol). The mixture is allowed to warm to RT overnight. Water is added, and the mixture is extracted with CH2Cl2. The organics are dried with MgSO4 and concentrated. The crude material is purified by flash chromatography to yield the title compound (1.01 g, 91%).
Name
3-(4-Hydroxymethyl-2-methyl-phenyl)-propionic acid methyl ester
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

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